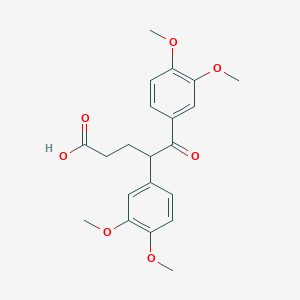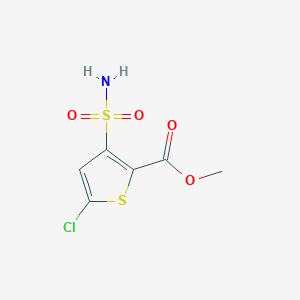
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an aminosulfonyl group, a chlorine atom, and a carboxylate ester group attached to the thiophene ring
Scientific Research Applications
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate has various applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds such as 4-(aminosulfonyl)-n-[(3,4,5-trifluorophenyl)methyl]-benzamide are known to target carbonic anhydrase 2 .
Mode of Action
Related compounds like mesosulfuron-methyl are known to inhibit plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (ahas) .
Biochemical Pathways
Compounds with similar structures, such as indole-3-acetic acid methyltransferase, are known to modulate indole homeostasis in plant tissues .
Pharmacokinetics
Similar compounds like methyl 3,4-dihydroxybenzoate have been found to exhibit fast absorption, high systemic clearance, and a short half-life .
Result of Action
Related compounds like 5-(2-carboxyethenyl) indole derivatives have shown anticancer responses against certain cell lines .
Action Environment
Related compounds like metsulfuron-methyl have been found to be highly mobile in the environment, suggesting potential environmental influences on their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Hydrolysis: Formation of the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminosulfonyl)-5-bromothiophene-2-carboxylate: Similar structure with a bromine atom instead of chlorine.
Methyl 3-(aminosulfonyl)-5-fluorothiophene-2-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Methyl 3-(aminosulfonyl)-5-iodothiophene-2-carboxylate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom can influence the compound’s electronic properties and its interactions with biological targets, making it a valuable scaffold for drug design and materials development.
Properties
IUPAC Name |
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKVMGNGVNLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[6-[(2-methoxyphenyl)methylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B346670.png)
![{[(4E)-4-[(2,6-dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B346671.png)
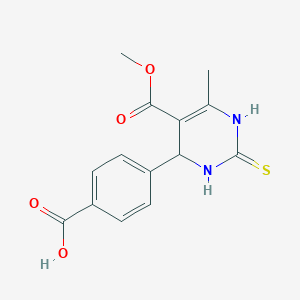

![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide](/img/structure/B346677.png)
![N,N-dimethyl-4-[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)-2-pyrimidinyl]aniline](/img/structure/B346679.png)

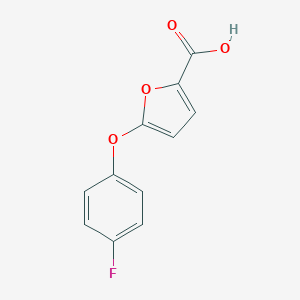
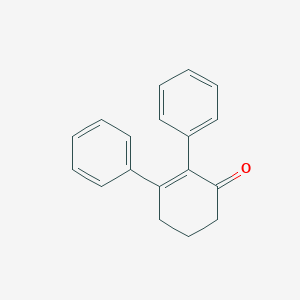
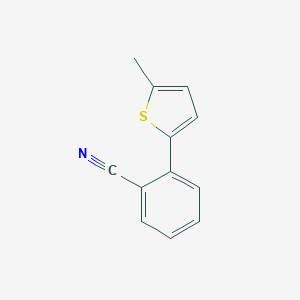
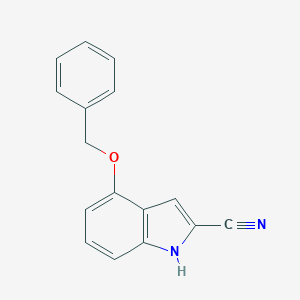
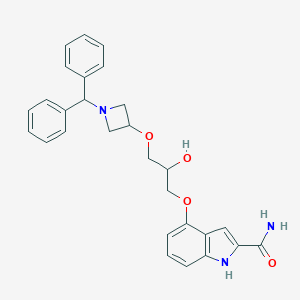
![thieno[3,2-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B346713.png)
